Cyclopropanol, 2-phenyl-, (1R,2S)-
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Overview
Description
Cyclopropanol, 2-phenyl-, (1R,2S)- is a chiral cyclopropanol derivative with a phenyl group attached to the second carbon of the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanol, 2-phenyl-, (1R,2S)- can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of copper or rhodium catalysts, which facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 2-phenyl-, (1R,2S)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 2-phenyl-, (1R,2S)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Cyclopropanol, 2-phenyl-, (1R,2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 2-phenyl-, (1R,2S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol, 2-phenyl-, (1R,2R)-: Another enantiomer with different stereochemistry.
Cyclopropanol, 2-phenyl-, (1S,2S)-: A stereoisomer with distinct properties.
Cyclopropanol, 2-phenyl-, (1S,2R)-: Another stereoisomer with unique characteristics.
Uniqueness
Cyclopropanol, 2-phenyl-, (1R,2S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This enantiomer may exhibit different reactivity, biological activity, and interactions compared to its stereoisomers .
Properties
Molecular Formula |
C9H10O |
---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-ol |
InChI |
InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
InChI Key |
ALZCLGLXXXRKLE-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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